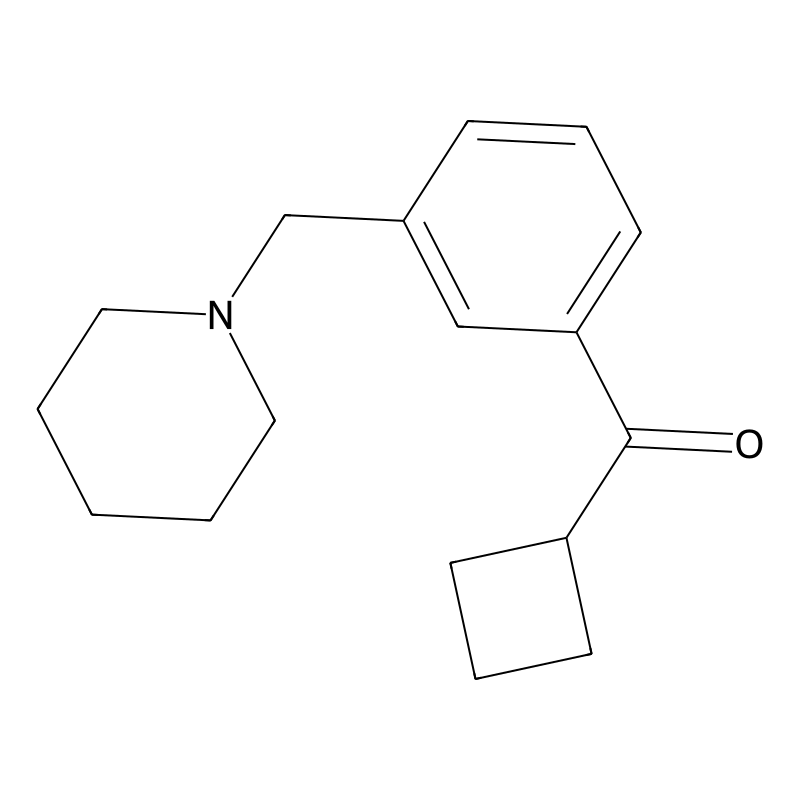Cyclobutyl 3-(piperidinomethyl)phenyl ketone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cyclobutyl 3-(piperidinomethyl)phenyl ketone is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a piperidinomethyl-phenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 257.38 g/mol. This compound exhibits a diverse range of chemical properties, making it of interest in various fields, particularly in medicinal chemistry and organic synthesis.
- Nucleophilic Substitution Reactions: The ketone group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
- Reduction Reactions: The carbonyl group in the ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
- Condensation Reactions: It may also participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.
These reactions are essential for the modification and functionalization of the compound for various applications.
Research into the biological activity of cyclobutyl 3-(piperidinomethyl)phenyl ketone is limited, but compounds with similar structures often exhibit significant pharmacological properties. Potential biological activities may include:
- Antidepressant Effects: Similar piperidine derivatives have been studied for their potential antidepressant effects.
- Antimicrobial Activity: The presence of the phenyl ketone moiety may contribute to antimicrobial properties, as seen in other related compounds.
- CNS Activity: Given the presence of the piperidine ring, there may be potential interactions with central nervous system receptors, which warrants further investigation.
The synthesis of cyclobutyl 3-(piperidinomethyl)phenyl ketone typically involves multi-step organic synthesis techniques. A common synthetic route includes:
- Formation of the Ketone: Starting from cyclobutyl benzene derivatives, a Friedel-Crafts acylation can introduce the ketone functionality.
- Piperidine Attachment: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction where piperidine acts as a nucleophile attacking an appropriate electrophilic precursor.
This multi-step approach allows for the selective formation of the desired compound while minimizing by-products.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone has potential applications in several areas:
- Pharmaceutical Development: Its structural characteristics make it a candidate for drug development, particularly in creating novel antidepressants or CNS-active agents.
- Chemical Research: As a versatile intermediate, it can be used in further chemical synthesis to develop more complex molecules.
- Material Science: Investigations into its properties may reveal applications in polymer chemistry or materials science.
Interaction studies involving cyclobutyl 3-(piperidinomethyl)phenyl ketone are crucial for understanding its biological mechanisms and potential therapeutic effects. These studies typically focus on:
- Receptor Binding Affinity: Assessing how well this compound interacts with various neurotransmitter receptors could provide insights into its pharmacological profile.
- Metabolic Pathways: Understanding how this compound is metabolized within biological systems can inform its safety and efficacy as a therapeutic agent.
Cyclobutyl 3-(piperidinomethyl)phenyl ketone shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone | Contains a cyclopropyl group; lower molecular weight | |
| Cyclopentyl 3-(thiomorpholinomethyl)phenyl ketone | Features a thiomorpholine instead of piperidine; different functional group | |
| Cyclobutyl phenyl ketone | Lacks the piperidine moiety; simpler structure |
Uniqueness
Cyclobutyl 3-(piperidinomethyl)phenyl ketone is unique due to its combination of a cyclobutyl ring and a piperidinomethyl group, which may confer distinct pharmacological properties not found in simpler analogs. Its ability to engage in various








